1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride
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Overview
Description
1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an imidazole ring fused to a pyridine ring, with various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the imidazopyridine framework. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium for cross-coupling reactions .
Chemical Reactions Analysis
1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Scientific Research Applications
1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its therapeutic potential .
Comparison with Similar Compounds
1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride can be compared with other imidazopyridine derivatives, such as:
Rimegepant: Used for the treatment of migraines.
Telcagepant: An investigational drug for migraines.
Ralimetinib: Explored for cancer treatment.
Miransertib: Investigated for Proteus syndrome.
These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the versatility and potential of the imidazopyridine scaffold in drug discovery .
Properties
Molecular Formula |
C8H8ClN3O3 |
---|---|
Molecular Weight |
229.62 g/mol |
IUPAC Name |
1-methyl-5-oxo-4H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H7N3O3.ClH/c1-11-3-9-7-6(11)4(8(13)14)2-5(12)10-7;/h2-3H,1H3,(H,10,12)(H,13,14);1H |
InChI Key |
IGGNYAIGOQOTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=O)N2)C(=O)O.Cl |
Origin of Product |
United States |
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